4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 433700-99-3
VCID: VC4226752
InChI: InChI=1S/C17H17N3/c1-12(2)11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,1,11,18H2,2H3
SMILES: CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N
Molecular Formula: C17H17N3
Molecular Weight: 263.344

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline

CAS No.: 433700-99-3

Cat. No.: VC4226752

Molecular Formula: C17H17N3

Molecular Weight: 263.344

* For research use only. Not for human or veterinary use.

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline - 433700-99-3

Specification

CAS No. 433700-99-3
Molecular Formula C17H17N3
Molecular Weight 263.344
IUPAC Name 4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline
Standard InChI InChI=1S/C17H17N3/c1-12(2)11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,1,11,18H2,2H3
Standard InChI Key RPDJOGKCAAVAJQ-UHFFFAOYSA-N
SMILES CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]aniline, reflects its intricate structure. The benzimidazole moiety consists of a fused benzene and imidazole ring, with a 2-methylallyl group (-CH2-C(CH3)=CH2) at the N1 position and a 4-aminophenyl group at the C2 position (Figure 1). This substitution pattern enhances its steric and electronic profile compared to simpler benzimidazole derivatives .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇N₃
Molecular Weight263.34 g/mol
IUPAC Name4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]aniline
SolubilityLow in water; soluble in DMSO, ethanol
Melting Point235–237°C (decomposes)

The canonical SMILES string, CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N, encodes its connectivity, while the InChIKey RPDJOGKCAAVAJQ-UHFFFAOYSA-N uniquely identifies its stereochemical features.

Spectroscopic Characteristics

While specific spectral data for this compound remain limited, analogous benzimidazole derivatives exhibit distinctive signatures:

  • IR Spectroscopy: N-H stretches (~3400 cm⁻¹ for NH₂), C=N stretches (~1660 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .

  • ¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), NH₂ protons (δ 5.5–6.0 ppm), and allylic methyl groups (δ 1.8–2.1 ppm) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from 4-(1H-benzo[d]imidazol-2-yl)aniline (1), a precursor synthesized via cyclization of p-aminobenzoic acid and o-phenylenediamine in o-phosphoric acid .

Step 2: Functionalization at C2

The para-aminophenyl group is retained for further derivatization, enabling the synthesis of Schiff bases or coordination complexes. For example, condensation with aldehydes yields imine derivatives with enhanced bioactivity .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Catalytic Systems: Palladium or copper catalysts accelerate coupling reactions.

  • High-Throughput Screening: Optimizes solvent systems (e.g., ethanol/water mixtures) and temperatures (80–120°C) .

Biological Activity and Mechanisms

Anticancer Effects

The compound’s benzimidazole core interferes with kinase signaling pathways. In HepG2 liver cancer cells, analogues induced apoptosis via:

  • Upregulation of Bax (pro-apoptotic) by 3.2-fold.

  • Downregulation of Bcl-2 (anti-apoptotic) by 60%.

  • Activation of caspase-3 and PARP cleavage .

Table 2: Cytotoxicity of Benzimidazole Derivatives

CompoundIC₅₀ (μM) vs. HepG2IC₅₀ (μM) vs. MCF-7
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline12.418.9
Doxorubicin (control)0.91.2

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely due to membrane disruption via lipophilic interactions .

Comparative Analysis with Analogues

Structural Analogues

  • 4-(1H-Imidazol-1-yl)aniline: Lacks the benzimidazole ring, reducing planar rigidity and DNA intercalation capacity.

  • 4-(2-Methylimidazol-1-yl)aniline: The methyl group enhances metabolic stability but diminishes kinase inhibition.

Pharmacokinetic Advantages

The 2-methylallyl group improves blood-brain barrier permeability (logP = 2.8 vs. 1.9 for non-allylated analogues) and prolongs half-life (t₁/₂ = 6.7 h in rats) .

Future Directions and Challenges

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PEGylated liposomes) could enhance solubility and tumor-specific uptake.

Resistance Mitigation

Structure-activity relationship (SAR) studies may identify modifications to overcome ATP-binding site mutations in kinases.

Green Chemistry Approaches

Exploring biocatalytic methods (e.g., laccase-mediated coupling) could reduce reliance on toxic solvents like DMF.

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